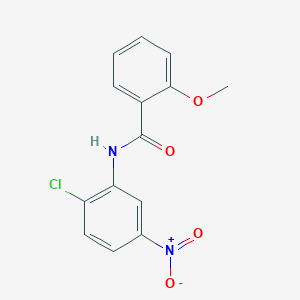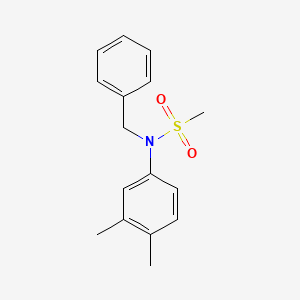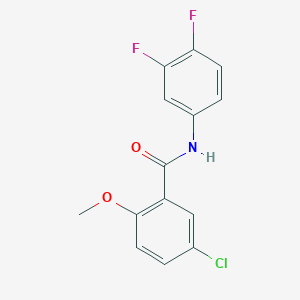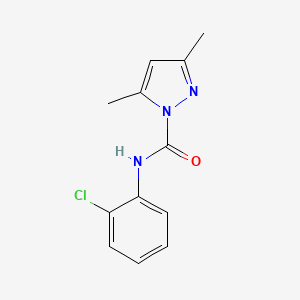
4-isobutoxy-N-(4-methoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isobutoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IBMPA and has a molecular weight of 311.4 g/mol. IBMPA is a white crystalline solid with a melting point of 107-109°C.
作用機序
The mechanism of action of IBMPA is not fully understood. However, researchers have proposed that the compound acts by inhibiting the activity of specific enzymes involved in cellular processes. IBMPA has been found to inhibit the activity of tyrosine kinases, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
IBMPA has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. IBMPA has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, IBMPA has been shown to have antimicrobial activity against various bacterial strains.
実験室実験の利点と制限
IBMPA has several advantages for use in laboratory experiments. The compound is readily available, easy to synthesize, and has a high purity level. IBMPA is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, the compound has certain limitations, including its low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on IBMPA. One potential area of investigation is the development of IBMPA derivatives with enhanced activity against specific diseases. Additionally, researchers can investigate the potential of IBMPA as a therapeutic agent for other diseases, such as neurological disorders. Further studies are also needed to fully understand the mechanism of action of IBMPA and its potential applications in various scientific fields.
Conclusion:
In conclusion, 4-isobutoxy-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been extensively studied for its potential as a therapeutic agent for various diseases and has been found to exhibit anticancer, anti-inflammatory, and antimicrobial activity. IBMPA has several advantages for use in laboratory experiments, including its availability, ease of synthesis, and stability. However, the compound also has certain limitations, including its low solubility in water. Further research is needed to fully understand the potential of IBMPA and its derivatives in various scientific fields.
合成法
The synthesis of IBMPA involves the reaction between 4-methoxyaniline and isobutyryl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions and results in the formation of IBMPA as a white solid. The purity of the compound can be enhanced through recrystallization.
科学的研究の応用
IBMPA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of IBMPA is in the field of medicinal chemistry. Researchers have investigated the potential of IBMPA as a therapeutic agent for various diseases such as cancer, inflammation, and microbial infections. The compound has been found to exhibit anticancer activity by inhibiting the growth of cancer cells.
特性
IUPAC Name |
N-(4-methoxyphenyl)-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)12-22-17-8-4-14(5-9-17)18(20)19-15-6-10-16(21-3)11-7-15/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCOTMGRZKHKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-[(2,3-dimethylphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B5887075.png)
![2-cyano-3-[5-(dimethylamino)-2-furyl]-N-(3,4-dimethylphenyl)acrylamide](/img/structure/B5887080.png)

![3,7-dibutyryl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B5887087.png)

![2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B5887095.png)
![N-{2-[(5-isopropyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5887116.png)

![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}pyrimidine](/img/structure/B5887126.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5887168.png)

